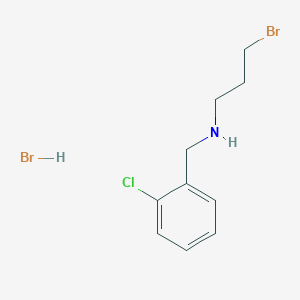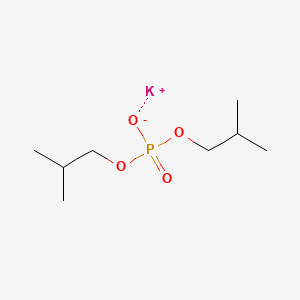
Potassium diisobutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium diisobutyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₈KO₄P. It is a potassium salt of diisobutyl phosphate, characterized by its high solubility in water and its use in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium diisobutyl phosphate can be synthesized through the reaction of diisobutyl phosphate with potassium hydroxide. The reaction typically occurs in an aqueous medium, where diisobutyl phosphate is neutralized by potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium diisobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce diisobutyl phosphate and potassium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The phosphorus atom in the compound can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Diisobutyl phosphate and potassium hydroxide.
Esterification: Various esters depending on the alcohol used.
Oxidation: Oxidized phosphorus compounds.
Reduction: Reduced phosphorus compounds.
Scientific Research Applications
Potassium diisobutyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving phosphate metabolism and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic reagents.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of potassium diisobutyl phosphate involves its interaction with various molecular targets and pathways:
Phosphate Metabolism: It participates in phosphate metabolism by providing a source of phosphate ions.
Buffering Agent: Acts as a buffering agent in biochemical reactions, maintaining pH stability.
Catalytic Activity: Exhibits catalytic activity in certain chemical reactions, facilitating the formation of desired products
Comparison with Similar Compounds
Similar Compounds
- Potassium dibutyl phosphate
- Potassium hexadecyl hydrogen phosphate
- Dipotassium butyl phosphate
- Phosphoric acid, 2-ethylhexyl ester
- Phosphoric acid, dodecyl ester
Uniqueness
Potassium diisobutyl phosphate is unique due to its specific alkyl chain length and branching, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
67953-22-4 |
|---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-7(2)5-11-13(9,10)12-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,10);/q;+1/p-1 |
InChI Key |
KWFQJKAEGRGIGK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COP(=O)([O-])OCC(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


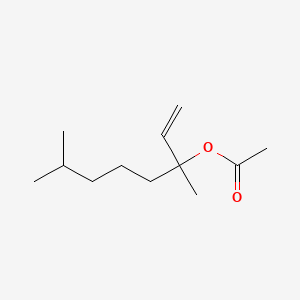
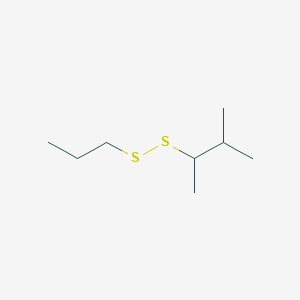
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
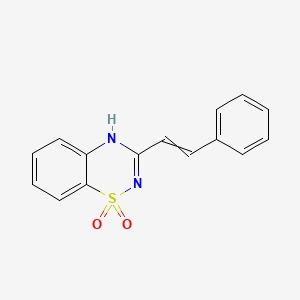
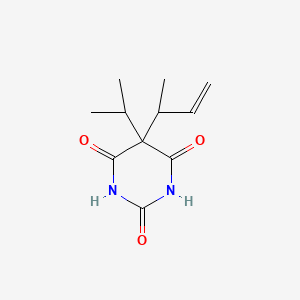
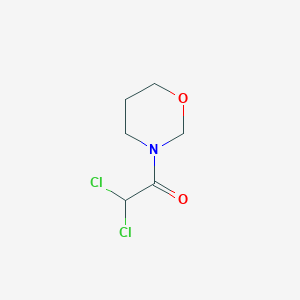

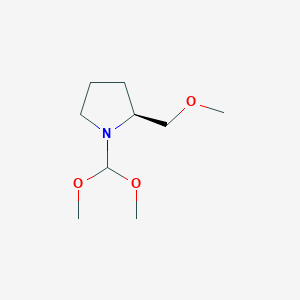
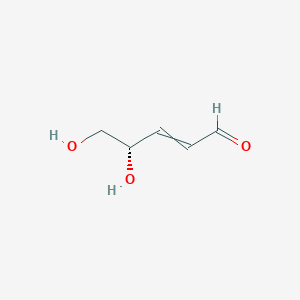
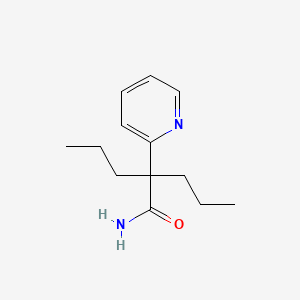

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
